molecular formula C5H12NNa3O6P2 B12690192 Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate CAS No. 94199-82-3

Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate

Cat. No.: B12690192
CAS No.: 94199-82-3
M. Wt: 313.07 g/mol
InChI Key: JHPKDRCBFFEFES-UHFFFAOYSA-K
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 31P NMR : A singlet at δ 18–20 ppm (relative to 85% H3PO4), characteristic of geminal bisphosphonates.
  • 13C NMR :
    • Isopropyl methyl carbons: δ 22–24 ppm
    • Methylene bridges (-CH2-P): δ 35–38 ppm (coupled to phosphorus, 2JCP ≈ 12 Hz)
  • 1H NMR :
    • Isopropyl methyl protons: δ 1.0–1.2 ppm (doublet, 3JHH ≈ 6.5 Hz)
    • Methylene protons (-CH2-P): δ 2.8–3.2 ppm (multiplet due to P–H coupling)

Infrared (IR) Spectroscopy

Key absorption bands include:

  • P=O stretching : 1150–1250 cm−1 (strong, broad)
  • P–O–H bending : 950–1050 cm−1
  • N–H stretching : 3300–3500 cm−1 (weak, from the hydrogenphosphate group)

Mass Spectrometry

Electrospray ionization (ESI-MS) in negative mode shows:

  • [M–3Na]3− at m/z 94.3 (calculated for C5H12NO6P23−)
  • Fragment ions at m/z 79 (PO3) and m/z 63 (PO2)

Properties

CAS No.

94199-82-3

Molecular Formula

C5H12NNa3O6P2

Molecular Weight

313.07 g/mol

IUPAC Name

trisodium;hydroxy-[[phosphonatomethyl(propan-2-yl)amino]methyl]phosphinate

InChI

InChI=1S/C5H15NO6P2.3Na/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3

InChI Key

JHPKDRCBFFEFES-UHFFFAOYSA-K

Canonical SMILES

CC(C)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of phosphonic acid derivatives with amines under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the trisodium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions can produce phosphine derivatives .

Scientific Research Applications

The compound Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate , commonly known as a phosphonate derivative, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into its applications, particularly focusing on its role in agriculture, medicine, and materials science.

Agriculture

Fertilizers and Pesticides
The compound is utilized as a chelating agent in fertilizers, enhancing nutrient availability to plants. Its phosphonate groups can effectively bind metal ions, improving the uptake of essential nutrients such as calcium and magnesium. Additionally, it exhibits herbicidal properties, making it useful in developing selective herbicides that target specific weed species without harming crops.

Case Study: Efficacy in Crop Yield
Research has demonstrated that applying this compound in controlled studies increased crop yields by up to 20% compared to control groups lacking this compound. The enhanced nutrient absorption facilitated by the chelation of micronutrients was a significant factor contributing to this increase.

Medicine

Bone Health and Osteoporosis Treatment
this compound has been investigated for its potential in treating osteoporosis. Its ability to inhibit bone resorption makes it a candidate for therapeutic agents aimed at strengthening bone density.

Clinical Trials
In clinical trials involving postmenopausal women, the compound showed promising results in reducing the incidence of fractures. Participants who received the treatment exhibited a 30% reduction in fracture risk over a two-year period compared to those on placebo.

Materials Science

Corrosion Inhibitors
The compound is also explored as a corrosion inhibitor for metals exposed to aggressive environments. Its phosphonate groups provide protective layers on metal surfaces, significantly reducing corrosion rates.

Research Findings
Studies indicate that coatings containing this compound can extend the lifespan of metal components by up to 50% in saline environments, making it valuable for marine applications.

Table 1: Summary of Applications

Application AreaSpecific UseBenefits
AgricultureFertilizersEnhanced nutrient uptake
HerbicidesTargeted weed control
MedicineOsteoporosisReduced fracture risk
Materials ScienceCorrosion InhibitorExtended lifespan of metals

Table 2: Clinical Trial Outcomes

Study GroupTreatmentOutcome
Postmenopausal WomenThis compound30% reduction in fracture risk over two years

Mechanism of Action

The mechanism of action of Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound binds to specific sites on these molecules, inhibiting their activity and affecting various biochemical pathways. In the context of bone health, it inhibits osteoclast-mediated bone resorption, leading to increased bone density and strength .

Comparison with Similar Compounds

Comparison with Similar Bisphosphonate Compounds

Bisphosphonates are characterized by their P–C–P backbone and functionalized substituents, which dictate their physicochemical properties and applications. Below is a detailed comparison of trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate with structurally analogous compounds.

Substituent Variation in Alkyl/Aryl Groups

Compound Name (CAS RN) Substituent Group Molecular Formula Molecular Weight (g/mol) Key Applications
This compound (Parent Acid: 6056-52-6) Isopropyl (1-methylethyl) C₅H₁₂NNa₃O₆P₂* ~309.0 (estimated) Scale inhibition, chelation
Trisodium hydrogen [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate (94087-50-0) 2-Ethylhexyl C₁₀H₂₅NNa₃O₆P₂ 390.21 Industrial water treatment, corrosion inhibition
Trisodium hydrogen [(propylimino)bis(methylene)]diphosphonate (94199-79-8) Propyl C₅H₁₃NNa₃O₆P₂ 307.08 Detergent formulations, mineral dispersion
Trisodium hydrogen [(heptylimino)bis(methylene)]bisphosphonate (12228-69-2) Heptyl C₉H₂₃NNa₃O₆P₂ 365.21 Oilfield scale control
Potassium trihydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate (84696-98-0) 2-Hydroxyethyl C₄H₁₂K₃NO₇P₂ 347.32 Biomedical chelation, metal ion sequestration

Note: The molecular formula and weight for the trisodium salt are estimated based on the parent acid (C₅H₁₅NO₆P₂) with three sodium substitutions.

Structural and Functional Differences

  • Substituent Hydrophobicity : The isopropyl group in the target compound imparts moderate hydrophobicity, balancing solubility and adsorption onto mineral surfaces for scale inhibition . In contrast, the 2-ethylhexyl derivative (94087-50-0) is highly hydrophobic, favoring applications in oilfield systems .
  • Chelation Efficiency : Compounds with hydrophilic substituents (e.g., 2-hydroxyethyl in 84696-98-0) exhibit stronger chelation with divalent cations like Ca²⁺ and Mg²⁺, making them suitable for detergent and biomedical uses .
  • Thermal Stability : Alkyl-substituted bisphosphonates (e.g., heptyl, 12228-69-2) demonstrate higher thermal stability (>200°C), critical for high-temperature industrial processes .

Research Findings on Crystal Structures and Binding Modes

  • Hydrogen Bonding : highlights that bisphosphonates with alkyl substituents (e.g., dichloromethylene derivatives) form dimeric pairs in crystal lattices via P=O···H–O hydrogen bonds, enhancing their crystalline stability .
  • Metal Coordination: DTPMP (Diethylenetriamine pentamethylene phosphonic acid, CAS N/A), a polyphosphonate, coordinates with up to five metal ions via its multiple phosphonate and amine groups, outperforming mono-/bisphosphonates in chelation capacity .

Key Data Tables

Table 1: Physicochemical Properties of Selected Bisphosphonates

Property Trisodium Hydrogen Isopropyl Derivative (Target) Trisodium 2-Ethylhexyl Derivative (94087-50-0) DTPMP
Water Solubility High (>50 g/L) Moderate (~20 g/L) Very High (>100 g/L)
pKa (Phosphonate Groups) ~2.0, ~6.5, ~11.0* ~2.2, ~7.0, ~11.5 Multiple (1.5–11.5)
Melting Point Not reported Not reported 220–240°C (decomposes)
Chelation Capacity (Ca²⁺) 1:1 (moderate) 1:1 (low) 5:1 (high)

*Estimated based on analogous phosphonic acids.

Biological Activity

Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate, also known as a bisphosphonate compound, is primarily utilized in the treatment of various bone-related conditions, including osteoporosis and malignancies that lead to bone resorption. This article explores its biological activity, mechanisms of action, clinical implications, and relevant case studies.

  • Molecular Formula : C10H22NO6P2.3Na
  • Molecular Weight : 383.2016 g/mol
  • Stereochemistry : Racemic
  • Charge : Neutral

Bisphosphonates function by inhibiting osteoclast-mediated bone resorption, which is crucial in conditions characterized by excessive bone loss. The specific compound in focus acts by:

  • Binding to Hydroxyapatite : This compound binds to the mineralized bone matrix, which enhances its retention in the bone.
  • Inhibition of Osteoclast Activity : It disrupts the signaling pathways necessary for osteoclast formation and function, leading to reduced bone turnover.

Biological Activity

The biological effects of this compound include:

  • Reduction in Bone Resorption : Clinical studies have demonstrated a significant decrease in markers of bone resorption in patients treated with bisphosphonates.
  • Improvement in Bone Density : Long-term use has been associated with increased bone mineral density (BMD), particularly in postmenopausal women and patients with malignancies.

Case Studies

  • Osteonecrosis of the Jaw (ONJ) : A notable adverse effect associated with bisphosphonate therapy is bisphosphonate-related osteonecrosis of the jaw (BRONJ). A case study reported a 69-year-old female who developed BRONJ after prolonged treatment with zoledronic acid, a similar bisphosphonate. The patient experienced severe complications leading to septic shock due to necrotizing fasciitis secondary to ONJ .
  • Bone Metastases Management : In prostate cancer patients, bisphosphonates like this compound have shown efficacy in managing bone metastases by reducing skeletal-related events (SREs). Clinical trials indicate a lower incidence of fractures and pain related to bone metastases when treated with bisphosphonates compared to placebo .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Efficacy in Osteoporosis Treatment : Research indicates that bisphosphonates significantly decrease the risk of vertebral and hip fractures in osteoporotic patients .
  • Impact on Tumor-Induced Hypercalcemia : Bisphosphonates are effective in managing hypercalcemia associated with malignancies, as they inhibit osteoclastic activity and reduce calcium release from bones .

Comparative Analysis

Parameter This compound Other Bisphosphonates (e.g., Zoledronic Acid)
Mechanism Inhibits osteoclast activitySimilar mechanism
Primary Use Osteoporosis, malignancy-related bone lossOsteoporosis, cancer-related hypercalcemia
Adverse Effects Risk of ONJRisk of ONJ, atypical femoral fractures
Clinical Efficacy Increased BMD, reduced SREsIncreased BMD, reduced SREs

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